1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone
Description
The compound 1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone (hereafter referred to as the "target compound") is a sulfur-containing aromatic ketone characterized by two 4-chlorophenyl groups and dual sulfanyl (-S-) linkages. Its molecular formula is inferred as C₁₉H₁₇Cl₂O₂S₂, with a calculated molecular mass of ~412.04 g/mol. The structure features a central propanone backbone substituted with a 4-chlorophenyl group at position 1 and a bis-sulfanyl-ethyl chain at position 3, terminating in another 4-chlorophenyl-3-oxopropyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[3-(4-chlorophenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2O2S2/c21-17-5-1-15(2-6-17)19(23)9-11-25-13-14-26-12-10-20(24)16-3-7-18(22)8-4-16/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZRRQHGYQTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSCCSCCC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives and sulfanyl compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures are implemented to monitor the reaction parameters and ensure consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with three analogues from the literature, focusing on structural variations, physicochemical properties, and inferred reactivity.
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound and 648903-47-3 both contain 4-chlorophenyl groups (electron-withdrawing), but the latter replaces sulfanyl moieties with a furan ring, enhancing rigidity and altering electronic properties.
- 882749-36-2 incorporates dichlorophenyl and fluorophenylsulfanyl groups, increasing electronegativity and steric hindrance compared to the target compound.
- 315242-21-8 features a sulfonyl (-SO₂-) group (strongly electron-withdrawing) and a methoxy (-OCH₃) group (electron-donating), creating a polarizable scaffold distinct from the target’s bis-sulfanyl structure.
Sulfur Functionalization :
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
Reactivity and Stability
- Oxidative Stability :
- Acid/Base Resistance :
- The target’s ketone and sulfanyl groups may undergo hydrolysis under strong acidic/basic conditions, while 882749-36-2 ’s fluorophenylsulfanyl group offers greater resistance.
Biological Activity
1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities.
Anticancer Activity
Research has indicated that derivatives of the compound exhibit anticancer properties . For instance, a study highlighted that certain analogs demonstrated significant inhibitory effects on HCT-116 cancer cells, with IC50 values indicating potent antiproliferative activity. The structure-activity relationship revealed that modifications to the chlorophenyl group enhanced cytotoxicity against cancer cell lines .
Antibacterial Activity
The compound has also shown antibacterial activity against various strains. In vitro studies demonstrated moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other tested strains. The presence of the sulfanyl groups appears to enhance the antibacterial efficacy of the compound .
Enzyme Inhibition
Another notable biological activity is its role as an enzyme inhibitor . The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. Several synthesized derivatives showed strong inhibition against these enzymes, which is promising for therapeutic applications in treating conditions like Alzheimer's disease and kidney stones .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated how modifications to the molecular structure influence biological activity. Key findings include:
- Substituents on the phenyl ring : Variations in the substituents at the 3 and 4 positions on the phenyl ring significantly affect potency in anticancer assays.
- Sulfanyl moieties : The introduction of sulfanyl groups enhances both antibacterial and enzyme inhibition activities.
- Hydrophobic interactions : Increased hydrophobic characteristics have been correlated with better membrane permeability and bioavailability .
Case Studies
- Case Study on Anticancer Efficacy : A series of compounds derived from this compound were tested against HCT-116 cells. Results indicated that certain modifications led to IC50 values as low as 10 µM, suggesting significant potential for further development in cancer therapeutics .
- Antibacterial Screening : In a comparative study involving multiple synthesized derivatives, several compounds exhibited notable antibacterial activity against Bacillus subtilis. The study concluded that compounds containing both chlorophenyl and sulfanyl groups showed enhanced efficacy compared to those lacking these features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
